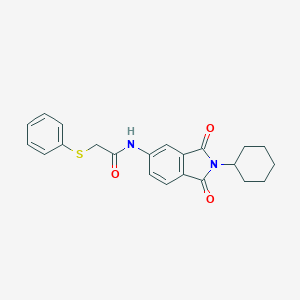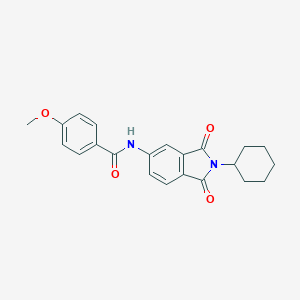![molecular formula C15H11BrClNO4 B302949 2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B302949.png)
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid, commonly known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMB belongs to the class of benzoic acid derivatives and is known for its strong inhibitory effects on various enzymes and proteins.
Mecanismo De Acción
BMB exerts its inhibitory effects by binding to the active site of the target enzyme or protein, thereby preventing its activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BMB has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis (formation of new blood vessels), and suppression of immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMB in lab experiments is its strong inhibitory effects on various enzymes and proteins, which makes it a useful tool for studying their functions. However, its potency and specificity can also pose a challenge in designing experiments that target specific enzymes or proteins without affecting others.
Direcciones Futuras
There are several potential future directions for research on BMB, including:
1) Further studies on its inhibitory effects on specific enzymes and proteins, and their role in various cellular processes.
2) Development of BMB-based therapies for cancer and neurodegenerative diseases.
3) Investigation of its potential applications in immunology and infectious diseases.
4) Optimization of the synthesis method for BMB to improve its yield and purity.
In conclusion, BMB is a promising chemical compound that has potential applications in various fields of medicine. Its strong inhibitory effects on enzymes and proteins make it a useful tool for studying their functions, and its potential therapeutic applications make it an attractive target for future research.
Métodos De Síntesis
The synthesis of BMB involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-2-chlorobenzoic acid to yield the final product, BMB.
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential applications in various fields of medicine, including cancer research, neurology, and immunology. It has been shown to exhibit potent inhibitory effects on several enzymes and proteins, including proteasome, cathepsin B, and caspase-3, which are involved in various cellular processes.
Propiedades
Nombre del producto |
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid |
|---|---|
Fórmula molecular |
C15H11BrClNO4 |
Peso molecular |
384.61 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C15H11BrClNO4/c1-22-13-5-2-8(16)6-11(13)14(19)18-12-4-3-9(17)7-10(12)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21) |
Clave InChI |
NWLSFIQMVJAOID-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302866.png)
![5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B302868.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B302871.png)
![Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate](/img/structure/B302872.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B302874.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302875.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B302876.png)
![N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B302877.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B302881.png)
![2-ethoxy-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B302882.png)
![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B302883.png)


![2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B302888.png)